molecular formula C13H16O3 B12540065 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane CAS No. 652161-28-9

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane

Cat. No.: B12540065
CAS No.: 652161-28-9
M. Wt: 220.26 g/mol
InChI Key: QCUMDAGWIYWCIG-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes a trioxabicyclo[321]octane core fused with a phenylethyl group

Preparation Methods

The synthesis of 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the formation of the trioxabicyclo[3.2.1]octane core. This is often achieved via cyclization reactions involving appropriate precursors.

    Reaction Conditions: The cyclization reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques like microwave-assisted synthesis to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The phenylethyl group can undergo substitution reactions, where functional groups are introduced or replaced using reagents like halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: In materials science, it is utilized in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 2-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane share structural similarities but differ in their functional groups and applications.

    Uniqueness: The presence of the phenylethyl group and the trioxabicyclo[321]octane core gives 1-(2-Phenylethyl)-2,7,8-trioxabicyclo[32

Properties

CAS No.

652161-28-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16O3/c1-2-4-11(5-3-1)6-8-13-14-9-7-12(16-13)10-15-13/h1-5,12H,6-10H2

InChI Key

QCUMDAGWIYWCIG-UHFFFAOYSA-N

Canonical SMILES

C1COC2(OCC1O2)CCC3=CC=CC=C3

Origin of Product

United States

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